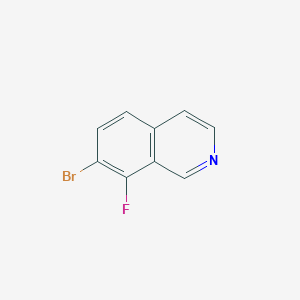

7-Bromo-8-fluoroisoquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromo-8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLBOBJCIDTQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094685-40-0 | |

| Record name | 7-bromo-8-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Chemistry of 7 Bromo 8 Fluoroisoquinoline

Electronic and Steric Influence of Halogen Substituents on Isoquinoline (B145761) Reactivity

The reactivity of 7-Bromo-8-fluoroisoquinoline is intrinsically governed by the electronic and steric properties of its halogen substituents. The fluorine atom at the C-8 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the isoquinoline ring towards electrophilic substitution and influences the acidity of neighboring protons. Conversely, the bromine atom at the C-7 position, while also electron-withdrawing, is larger and more polarizable than fluorine.

Sterically, the fluorine atom is relatively small, minimizing steric hindrance for reactions at adjacent positions. The larger bromine atom at C-7, however, can present more significant steric challenges for incoming reagents. These electronic and steric factors play a crucial role in directing the regioselectivity of metal-catalyzed cross-coupling reactions, often allowing for selective functionalization of either the C-Br or C-F bond under different catalytic conditions. The differential reactivity of the C-Br and C-F bonds is a key feature that is exploited in the derivatization of this molecule.

Palladium-Catalyzed Cross-Coupling Transformations at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions provide a direct route to a wide array of derivatives by selectively targeting the C-Br and C-F bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures. In the case of this compound, the C-Br bond is the more reactive site for this transformation. A notable example is the synthesis of PERK inhibitors, where a derivative of this compound is utilized as a key intermediate. google.com

In a specific application, 3-benzyl-7-bromo-8-fluoroisoquinoline is first converted to its corresponding boronate ester. This is achieved by reacting the bromo-isoquinoline derivative with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. The resulting boronate ester can then undergo a Suzuki-Miyaura coupling with a bicycloheteroaryl bromide to yield the desired complex molecule. google.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-benzyl-7-bromo-8-fluoroisoquinoline | Bis(pinacolato)diboron | PdCl₂(dppf) | Potassium Acetate | 1,4-Dioxane | 3-benzyl-8-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

| 3-benzyl-8-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | Bicycloheteroaryl bromide | PdCl₂(dppf) | Sodium Carbonate | 1,4-Dioxane/Water | Substituted biaryl compound |

Table 1: Representative Suzuki-Miyaura Coupling Reaction with a this compound derivative.

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. Similar to the Heck reaction, the C-Br bond at the C-7 position of this compound would be the expected site of reaction. This transformation would allow for the introduction of various alkyne moieties, providing access to a range of functionalized isoquinoline derivatives with potential applications in materials science and medicinal chemistry.

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. This reaction is expected to proceed selectively at the C-7 position of this compound, allowing for the introduction of a wide variety of primary and secondary amines. The choice of the palladium catalyst and, particularly, the phosphine (B1218219) ligand is critical for the success of this transformation, especially with a potentially challenging substrate like a dihalogenated isoquinoline.

Beyond the well-established palladium-catalyzed cross-coupling reactions, other metal-catalyzed transformations can also be envisaged for the functionalization of this compound. For instance, copper-catalyzed reactions could offer alternative pathways for C-N, C-O, and C-S bond formation. Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often exhibiting different reactivity profiles and substrate scope. The selective functionalization of either the C-Br or the C-F bond could potentially be achieved by careful selection of the metal catalyst and reaction conditions, further expanding the synthetic utility of this versatile building block.

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups and good leaving groups. The isoquinoline core, being a heteroaromatic system, is inherently electron-deficient, which can facilitate SNAr reactions.

Positional Reactivity and Leaving Group Effects of Bromine and Fluorine

In the case of this compound, the molecule possesses two potential leaving groups for SNAr: the bromine atom at the C7 position and the fluorine atom at the C8 position. The positional reactivity in isoquinoline systems is well-established, with nucleophilic attack generally favored at the C1 position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. However, for substitutions on the carbocyclic ring, the relative reactivity of the C7 and C8 positions will be influenced by the electronic effects of the substituents and the inherent stability of the intermediates formed.

The relative leaving group ability in SNAr reactions is a crucial factor. Typically, fluorine is a better leaving group than bromine in the rate-determining step of an SNAr reaction, which is the initial nucleophilic attack. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack.

Table 1: Comparison of Halogen Leaving Group Properties in SNAr

| Property | Fluorine | Bromine |

| Electronegativity | High | Moderate |

| C-X Bond Strength | High | Lower |

| Polarizability | Low | High |

| Leaving Group Ability (SNAr) | Generally Better | Generally Poorer |

While there is no specific experimental data for this compound, it is anticipated that nucleophilic substitution would preferentially occur at the C8 position, displacing the fluorine atom, provided the reaction follows a typical SNAr mechanism where the nucleophilic attack is the rate-determining step.

Mechanisms of SNAr in Halogenated Isoquinolines (e.g., ANRORC pathway)

The most common mechanism for SNAr is the addition-elimination pathway, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. For halogenated isoquinolines, this remains the most probable pathway for nucleophilic substitution.

Another possible, though less common, mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) pathway. This mechanism is typically observed in highly electron-deficient heterocyclic systems and involves the addition of a nucleophile, followed by the opening of the heterocyclic ring to form an open-chain intermediate, which then cyclizes to give the substituted product. While theoretically possible for a dihalogenated isoquinoline, the ANRORC mechanism usually requires strong nucleophiles and specific reaction conditions. Without direct experimental evidence for this compound, the addition-elimination mechanism is the more likely pathway for most SNAr reactions.

Directed Ortho-Metallation and Subsequent Electrophilic Quenches

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped by various electrophiles.

In this compound, both the fluorine and bromine atoms can potentially act as weak directing groups. However, the nitrogen atom of the isoquinoline ring is the most significant directing feature. The lone pair on the nitrogen can coordinate to the lithium reagent, directing deprotonation to the adjacent C1 position.

Furthermore, the fluorine atom is known to be a moderate directing group in DoM. It is conceivable that under specific conditions, deprotonation could be directed to the C7 position, ortho to the fluorine at C8. However, this would be in competition with the stronger directing effect of the isoquinoline nitrogen towards the C1 position.

Another important consideration is the possibility of halogen-metal exchange, particularly with the bromine atom at C7. Organolithium reagents can readily undergo exchange with aryl bromides to form aryllithium species. This process would compete with deprotonation.

Table 2: Potential Sites for Directed Ortho-Metallation and Competing Reactions

| Position | Directing Group | Likelihood of Metallation | Competing Reactions |

| C1 | Isoquinoline Nitrogen | High | - |

| C7 | Fluorine (at C8) | Moderate to Low | Halogen-metal exchange at C7 |

Subsequent quenching of the formed organometallic intermediate with an electrophile (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) would introduce a new substituent at the metallated position.

Functional Group Interconversions on the Isoquinoline Core

The bromo and fluoro substituents on the this compound core offer opportunities for various functional group interconversions, primarily through transition-metal-catalyzed cross-coupling reactions.

The bromine atom at the C7 position is particularly well-suited for a range of cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated isoquinolines.

Buchwald-Hartwig Amination: Reaction with amines to form aminoisoquinolines.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

The C-F bond is generally less reactive in these cross-coupling reactions, which could allow for selective functionalization at the C7 position while leaving the C8-fluoro group intact. However, under more forcing conditions, C-F bond activation and coupling are also possible.

These interconversions would allow for the synthesis of a wide array of substituted isoquinoline derivatives, starting from the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of Halogenated Isoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. Through the application of various one-dimensional and two-dimensional NMR experiments, a detailed portrait of the molecular framework of 7-Bromo-8-fluoroisoquinoline can be constructed.

While specific experimental data for this compound is not widely available in public literature, the following sections outline the expected spectroscopic behavior based on the known principles of NMR and the analysis of structurally similar compounds. The data presented in the tables are hypothetical and serve as a predictive guide for the characterization of this molecule.

¹H NMR: Proton Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum provides crucial information about the electronic environment of the protons and their spatial relationships. For this compound, the aromatic protons would exhibit distinct chemical shifts and coupling patterns. The proton on the pyridine (B92270) ring (C1-H) is expected to be the most deshielded due to the electronegativity of the adjacent nitrogen atom. The protons on the benzene (B151609) ring (C3-H, C4-H, C5-H, and C6-H) will be influenced by the bromine and fluorine substituents. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), and the magnitude of the coupling constants (J-values) would provide information about the connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 9.0 - 9.2 | s | - |

| H-3 | 8.4 - 8.6 | d | 5.0 - 6.0 |

| H-4 | 7.6 - 7.8 | d | 5.0 - 6.0 |

| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 |

s = singlet, d = doublet, t = triplet

¹³C NMR: Carbon Hybridization and Connectivity Determination

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts are indicative of the hybridization state and the nature of the attached atoms. In this compound, the carbon atoms of the isoquinoline (B145761) core are sp² hybridized. The carbons bonded to the electronegative nitrogen, bromine, and fluorine atoms (C1, C7, C8, C8a, and C4a) would show characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 150 - 155 |

| C-3 | 142 - 145 |

| C-4 | 120 - 125 |

| C-4a | 135 - 140 |

| C-5 | 128 - 132 |

| C-6 | 125 - 128 |

| C-7 | 115 - 120 |

| C-8 | 155 - 160 (d, ¹JCF) |

d = doublet due to C-F coupling

¹⁹F NMR: Fluorine Environment and Spin-Spin Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely exhibit coupling to the adjacent proton (H-1) and potentially longer-range couplings to other protons, providing valuable structural information.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

Two-dimensional NMR techniques are indispensable for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the proton spin systems within the isoquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the molecule, as the measured exact mass can be compared to the calculated theoretical mass for a given formula. For this compound (C₉H₅BrFN), the expected monoisotopic mass can be precisely calculated. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio, resulting in two major peaks in the mass spectrum separated by approximately 2 Da.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z ([M+H]⁺ for C₉H₆BrFN⁺) |

|---|---|

| [C₉H₆⁷⁹BrFN]⁺ | 225.9662 |

Analysis of the fragmentation pathways observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation patterns for isoquinoline derivatives include the loss of small neutral molecules and cleavage of the ring system, providing additional evidence for the molecular structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by analyzing their fragmentation patterns. In the analysis of this compound, the presence of two different halogen atoms, bromine and fluorine, leads to a distinctive mass spectrum. Bromine has two common isotopes, 79Br and 81Br, in an approximate 1:1 ratio, which results in characteristic isotopic patterns for bromine-containing fragments. libretexts.orglibretexts.org

Upon electron ionization, the molecular ion ([M]+•) of this compound would be observed with a characteristic M+2 peak of nearly equal intensity due to the bromine isotopes. libretexts.orglibretexts.org Collision-induced dissociation (CID) of the molecular ion would likely initiate fragmentation through several pathways. A primary fragmentation route for many isoquinoline alkaloids involves the loss of a methyl radical followed by the continuous ejection of a CO molecule. nih.gov For this compound, initial fragmentation is expected to involve the cleavage of the C-Br bond, which is weaker than the C-F bond, leading to the loss of a bromine radical (•Br). Another plausible fragmentation pathway involves the elimination of a hydrogen halide, such as HBr or HF. The fragmentation of the isoquinoline ring itself can also occur, often leading to the loss of HCN. rsc.org

A proposed fragmentation pathway for this compound is outlined below:

Loss of Bromine: [C9H5BrFN]+• → [C9H5FN]+ + •Br

Loss of Hydrogen Cyanide: [C9H5BrFN]+• → [C8H5BrF]+• + HCN

Sequential Loss: Subsequent fragmentation of the primary product ions can lead to further characteristic ions, aiding in the complete structural confirmation.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |

|---|---|---|---|

| 226/228 | [C9H5FN]+ | •Br | 146 |

| 226/228 | [C8H5BrF]+• | HCN | 199/201 |

| 146 | [C7H5F]+• | HCN | 119 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and intermolecular interactions.

Based on crystallographic data of related halogenated quinolines and isoquinolines, the C-Br bond length is expected to be around 1.90 Å, and the C-F bond length would be approximately 1.35 Å. mdpi.com The isoquinoline core is anticipated to be essentially planar. The crystal packing of this compound could be influenced by various non-covalent interactions, including π-π stacking of the aromatic rings and halogen bonding. manchester.ac.uk Halogen bonding is a directional interaction between a halogen atom (the Lewis acid) and a Lewis base, which can play a significant role in crystal engineering. manchester.ac.uk In this case, the bromine or fluorine atom could interact with the nitrogen atom of a neighboring molecule.

| Parameter | Predicted Value | Reference/Basis |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic compounds |

| Space Group | P21/c or Pbca | Common centrosymmetric space groups |

| C-Br Bond Length | ~1.90 Å | Data from related brominated aromatics mdpi.com |

| C-F Bond Length | ~1.35 Å | Data from related fluorinated aromatics |

| Intermolecular Interactions | π-π stacking, Halogen bonding | Expected for halogenated aromatic systems manchester.ac.uk |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure.

The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm-1. The C=C and C=N stretching vibrations of the isoquinoline ring will produce a series of bands in the 1450-1650 cm-1 range. The C-F stretching vibration is expected to give a strong absorption band in the 1000-1300 cm-1 region. The C-Br stretching vibration will appear at lower wavenumbers, typically in the 500-650 cm-1 range, due to the larger mass of the bromine atom. spectroscopyonline.com Out-of-plane C-H bending vibrations will be observed in the 700-900 cm-1 region, and their specific positions can provide information about the substitution pattern of the aromatic rings.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=C / C=N Ring Stretch | 1450-1650 | Medium to Strong |

| C-F Stretch | 1000-1300 | Strong |

| Aromatic C-H Bend (out-of-plane) | 700-900 | Strong |

| C-Br Stretch | 500-650 | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers that may be present from its synthesis.

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, would be appropriate for the separation. oup.com The mass spectrometer detector provides both qualitative and quantitative information. The retention time of the compound is a characteristic feature, while the mass spectrum allows for its positive identification. GC-MS can effectively separate positional isomers of halogenated quinolines. oup.com

| Parameter | Typical Condition |

|---|---|

| Column | 5% Phenyl-polydimethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV, scan range 50-300 amu |

High-performance liquid chromatography (HPLC) is a versatile technique for the purity assessment and preparative separation of this compound. Reversed-phase HPLC is the most common mode for such compounds. A C18 or a phenyl-hexyl column would provide good separation based on the hydrophobicity of the analytes. chromforum.org The separation of halogenated isomers can sometimes be challenging, and method development may involve optimizing the mobile phase composition (e.g., acetonitrile or methanol with water), pH, and column temperature. chromforum.orgacs.orgresearchgate.net Pentafluorophenyl (PFP) stationary phases can offer alternative selectivity for halogenated aromatic compounds due to specific interactions with the fluorinated rings. acs.org

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or PFP column |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

Computational Chemistry and Theoretical Investigations of 7 Bromo 8 Fluoroisoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. aps.orgdntb.gov.ua It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For 7-bromo-8-fluoroisoquinoline, DFT calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G**) to solve the Schrödinger equation approximately. sigmaaldrich.comnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The locations of the HOMO and LUMO lobes would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

Note: The data in this table is hypothetical and serves as an illustration of what a DFT calculation would produce.

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP surface would likely show negative potential around the nitrogen atom due to its lone pair of electrons, and also influenced by the electronegative fluorine and bromine atoms.

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F, etc.). bohrium.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts and coupling constants can be obtained. These predicted spectra are invaluable for confirming the structure of a synthesized compound or for identifying unknown substances by comparing the theoretical data with experimental results.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular modeling can explore any minor conformational flexibility. More significantly, molecular dynamics (MD) simulations can provide insights into its behavior in different environments (e.g., in a solvent or interacting with other molecules). dntb.gov.uaresearchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the study of intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial for understanding its physical properties and potential biological interactions.

Mechanistic Studies of Halogenation and Functionalization Reactions using Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms. dntb.gov.ua For this compound, theoretical methods could be used to study the pathways of further halogenation or other functionalization reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a proposed reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and selectivity. For instance, computational studies could predict whether a subsequent electrophilic substitution would occur preferentially on the benzene (B151609) or pyridine (B92270) ring.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties (excluding biological)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical and chemical properties. By calculating a variety of molecular descriptors (e.g., topological, electronic, and steric parameters) for this compound and related compounds, a QSPR model could be developed to predict properties such as boiling point, solubility, and chromatographic retention times. These models are highly valuable in chemical engineering and materials science for designing compounds with specific desired properties.

Applications of 7 Bromo 8 Fluoroisoquinoline As a Versatile Chemical Building Block

Employment in the Divergent Synthesis of Complex Heterocyclic Scaffolds

The bifunctional nature of 7-Bromo-8-fluoroisoquinoline, possessing both a bromo and a fluoro substituent, allows for its sequential and selective functionalization, making it an ideal starting material for the divergent synthesis of complex heterocyclic scaffolds. The differential reactivity of the C-Br and C-F bonds can be exploited to introduce a variety of substituents and build intricate molecular frameworks.

The bromine atom at the 7-position is particularly well-suited for palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, leading to the formation of biaryl structures. Similarly, Buchwald-Hartwig amination can be utilized to install various amine functionalities. Subsequent modification of the fluorine atom at the 8-position, for example, through nucleophilic aromatic substitution, can then be used to introduce further diversity. This sequential approach allows for the controlled and predictable synthesis of a wide array of substituted isoquinolines, which can serve as key intermediates in the synthesis of more complex, fused heterocyclic systems.

Table 1: Potential Transformations for the Synthesis of Complex Heterocyclic Scaffolds

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-8-fluoroisoquinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 7-Amino-8-fluoroisoquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 7-Alkynyl-8-fluoroisoquinoline |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alcohol, thiol) | 8-Substituted-7-bromoisoquinoline |

Role as a Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and structural features of the isoquinoline (B145761) core, combined with the ability to precisely tune its properties through functionalization at the 7- and 8-positions, make this compound an attractive precursor for the development of advanced organic materials and functional molecules. The extended π-system of the isoquinoline ring can be further extended and modified through cross-coupling reactions at the bromine position, which is a key strategy in the design of organic electronic materials.

For instance, the introduction of electron-donating or electron-withdrawing groups via Suzuki or Stille coupling can be used to modulate the HOMO/LUMO energy levels of the resulting molecule, a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The resulting highly conjugated systems could also find application as organic dyes. In the context of dye-sensitized solar cells (DSSCs), the isoquinoline moiety could act as an anchor to bind to the semiconductor surface, while the introduced substituents can be designed to optimize light absorption and charge transfer processes. Furthermore, the fluorine atom can influence the solid-state packing and electronic properties of the final material.

Table 2: Potential Chemical Transformations for Advanced Organic Materials

| Application Area | Chemical Transformation | Resulting Functional Moiety |

| Organic Dyes | Suzuki coupling with an arylamine-substituted boronic acid | Extended π-conjugated system with donor-acceptor character |

| DSSC Components | Introduction of a carboxylic acid anchoring group | Molecule capable of binding to a semiconductor surface |

| Sensor Precursors | Stille coupling with an organotin reagent bearing a recognition unit | Functional molecule with a specific binding site |

Intermediate for the Creation of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools for studying biological systems, and the isoquinoline scaffold is a common feature in many biologically active molecules. This compound serves as a valuable intermediate for the creation of novel molecular probes due to the ease with which its structure can be modified to incorporate reporter groups and targeting moieties. The chemical transformations focus on the structural modifications necessary to build the core of a probe, without delving into specific biological target interactions.

The bromine atom can be used as a handle to attach a linker, which can then be further functionalized with a fluorophore, a biotin (B1667282) tag, or other reporter groups. This can be achieved through various cross-coupling reactions. The fluorine atom, on the other hand, can be used to modulate the physicochemical properties of the probe, such as its lipophilicity and metabolic stability, which are important for its performance in biological systems. The ability to introduce a range of substituents at both the 7- and 8-positions allows for the fine-tuning of the probe's properties to suit a specific application.

Table 3: Potential Structural Modifications for Molecular Probe Intermediates

| Modification Strategy | Reaction Type | Introduced Functional Group |

| Attachment of a Linker | Sonogashira coupling with an alkyne-containing linker | Alkynyl linker for further functionalization |

| Introduction of a Reporter Group Precursor | Buchwald-Hartwig amination with an amine-containing fluorophore precursor | Precursor to a fluorescent reporter |

| Modulation of Physicochemical Properties | Nucleophilic aromatic substitution of the fluorine atom | Introduction of polar or nonpolar groups |

Utilization in Combinatorial Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties, and this compound is an excellent scaffold for the synthesis of combinatorial libraries. organic-chemistry.orgnih.gov Its two distinct reactive sites allow for the creation of a large number of diverse compounds from a small number of starting materials.

A common strategy in combinatorial synthesis is to use a solid-phase approach, where the scaffold is attached to a resin. In the case of this compound, the molecule could potentially be immobilized through a functional group introduced at one of the positions, for example, after a primary functionalization. The remaining reactive site can then be reacted with a library of building blocks. For instance, if the molecule is attached to the solid support at a position other than 7 or 8, the bromine atom could be reacted with a diverse set of boronic acids via Suzuki coupling, and then the fluorine atom could be subjected to nucleophilic substitution with a library of amines or alcohols. This approach would rapidly generate a large library of compounds with a common isoquinoline core but with diverse substituents at the 7- and 8-positions, which can then be screened for various activities.

Table 4: Illustrative Combinatorial Library Synthesis Scheme

| Step | Reaction | Building Blocks | Resulting Diversity |

| 1 | Suzuki Coupling at C-7 | Library of 100 different boronic acids | 100 unique 7-aryl-8-fluoroisoquinolines |

| 2 | Nucleophilic Aromatic Substitution at C-8 | Library of 50 different nucleophiles (amines, alcohols, thiols) | 5,000 unique 7,8-disubstituted isoquinolines |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7-Bromo-8-fluoroisoquinoline, and how are they experimentally determined?

- Methodology : Basic characterization includes:

- Molecular formula : C₉H₅BrFN (MW: 234.05 g/mol) .

- Spectroscopic analysis : Use , , and high-resolution mass spectrometry (HRMS) to confirm structure and purity. For example, signals for fluorine and bromine substituents should align with calculated chemical shifts using computational tools like ACD/Labs or ChemDraw .

- Melting point and solubility : Determine via differential scanning calorimetry (DSC) and solubility tests in common solvents (e.g., DMSO, ethanol).

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology :

- Halogenation strategies : Fluorination via Balz-Schiemann reaction followed by bromination using N-bromosuccinimide (NBS) under controlled conditions .

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce functional groups post-core formation. Ensure anhydrous conditions and Pd-based catalysts (e.g., Pd(PPh₃)₄) .

- Purity optimization : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety protocols :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

- Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste management services .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Computational modeling : Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to analyze electron density maps and predict regioselectivity .

- Experimental validation : Compare reaction yields under varying conditions (e.g., catalyst loading, solvent polarity) and characterize products via X-ray crystallography to confirm structural outcomes .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology :

- Multi-technique validation : Cross-reference , , and HRMS data with literature. For ambiguous signals, use 2D NMR (e.g., COSY, HSQC) .

- Collaborative verification : Share samples with independent labs to replicate results and identify potential systematic errors .

Q. How can this compound serve as a scaffold for developing kinase inhibitors?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents and assay against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Co-crystallization studies : Resolve inhibitor-kinase complexes via X-ray diffraction to identify binding motifs and optimize potency .

Q. What computational approaches predict the metabolic stability of this compound derivatives?

- Methodology :

- In silico ADME profiling : Use tools like Schrödinger’s QikProp or SwissADME to estimate metabolic half-life and cytochrome P450 interactions .

- In vitro validation : Conduct microsomal stability assays (human liver microsomes) with LC-MS/MS quantification to compare predicted vs. experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。